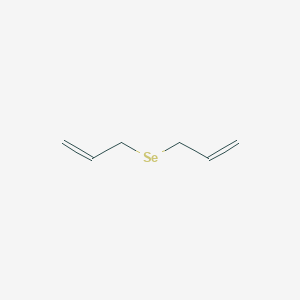

二烯丙基硒化物

描述

Diallyl selenide is an organic selenocompound . It has been reported to exhibit anticancer and chemopreventive activity . The diallyl selenide exhibited significant anti-carcinogenic activity when assayed in a murine (DMBA)-induced mammary tumor model .

Synthesis Analysis

The synthesis of dialkyl selenide compounds, including Diallyl selenide, involves the reduction of Selenium (Se) with Sodium Borohydride (NaBH4) to prepare sodium selenide (Na2Se). This is then treated with alkyl halides (RX) to achieve selective syntheses of dialkyl selenides .Molecular Structure Analysis

Diaryl selenides, a category that includes Diallyl selenide, yield molecular complexes with bromine. This is achieved by modulating the effective electronegativity of the selenium atom and the steric environment around the atom in diphenyl selenide with various substituents at the 2-, 3- and/or 4-positions .Chemical Reactions Analysis

The chemical reactions involving Diallyl selenide are complex and can involve multiple steps. For example, the preparation of sodium selenide (Na2Se) involves reducing Se with NaBH4. This sodium selenide is then treated with alkyl halides (RX) to selectively synthesize dialkyl selenides .Physical And Chemical Properties Analysis

Selenium compounds, including Diallyl selenide, are more nucleophilic and more acidic than sulfur compounds. The strengths of selenium–carbon bonds are weaker than those of sulfur–carbon bonds, and the bond length of selenium–carbon is longer than that of sulfur–carbon .科学研究应用

1. 在大分子生物学研究中的应用

二烯丙基硒化物因其在大分子生物相互作用研究中的应用而受到研究。Koch 等人 (1990) 的一项研究重点是开发可通过温和氧化裂解的硒连接剂,以用于交联试剂。这些试剂旨在在生物系统研究中保持大分子完整性。该研究表明,二烯丙基硒化物很容易通过温和氧化裂解,为分子生物学研究提供了一个有价值的工具 (Koch、Suenson、Henriksen 和 Buchardt,1990).

2. 抗癌潜力

二烯丙基硒化物已被评估其抗癌特性。El-Bayoumy 等人 (1996) 的一项研究比较了二烯丙基硒化物 (DASe) 和二烯丙基硫化物 (DAS) 在乳腺肿瘤模型中的抗癌活性。发现 DASe 在抑制肿瘤形成方面比 DAS 有效得多,表明它作为癌症化学预防剂的潜力 (El-Bayoumy、Chae、Upadhyaya 和 Ip,1996).

3. 在化学气相沉积中的应用

Patnaik 等人 (1991) 的研究探索了二烯丙基硒化物在金属有机化学气相外延 (MOVPE) 中生长 ZnSe 的应用。与其他化合物相比,二烯丙基硒化物显示出降低生长温度,影响所生产的 ZnSe 薄膜的质量和特性。这项研究突出了二烯丙基硒化物在材料科学中的重要性,特别是在半导体生产中 (Patnaik、Jensen 和 Giapis,1991).

4. 参与杂环化合物合成

Potapov 等人 (2014) 的一项研究报道了二氯化硒和二溴化硒与二烯丙基醚反应制备含硒杂环化合物。这项研究对于合成具有潜在药物和材料科学应用的新型有机化合物具有重要意义 (Potapov、Musalov、Abramova、Musalova、Rusakov 和 Amosova,2014).

未来方向

The potential applications of selenides and diselenides, including Diallyl selenide, in cancer prevention and treatment have been reported. These compounds include promising antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective compounds . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .

属性

IUPAC Name |

3-prop-2-enylselanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919845 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl selenide | |

CAS RN |

91297-11-9 | |

| Record name | Selenide, diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

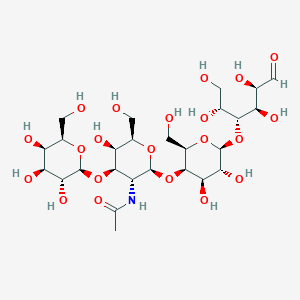

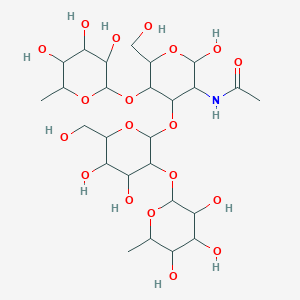

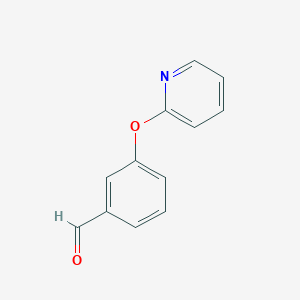

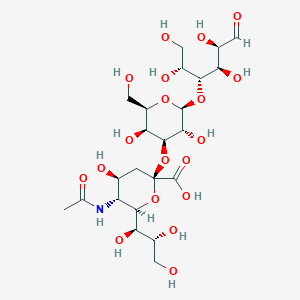

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)